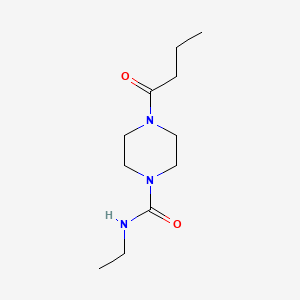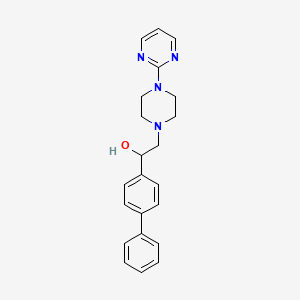
4-butanoyl-N-ethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butanoyl-N-ethylpiperazine-1-carboxamide, also known as Bepicizumab, is a small molecule drug that has been developed for scientific research purposes. It is a piperazine derivative that has been found to have potential applications in the fields of cancer research and drug discovery.
Mécanisme D'action
4-butanoyl-N-ethylpiperazine-1-carboxamide works by binding to the VEGF receptor and preventing the binding of VEGF ligands. This prevents the activation of downstream signaling pathways that are involved in the formation of new blood vessels. As a result, 4-butanoyl-N-ethylpiperazine-1-carboxamide can inhibit angiogenesis, which is the process of forming new blood vessels. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-butanoyl-N-ethylpiperazine-1-carboxamide is its specificity for the VEGF receptor. This makes it a useful tool for studying the role of angiogenesis in cancer and other diseases. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
However, there are also limitations to the use of 4-butanoyl-N-ethylpiperazine-1-carboxamide in lab experiments. One of the main limitations is its cost, as it is a relatively expensive compound. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have limited stability in aqueous solutions, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-butanoyl-N-ethylpiperazine-1-carboxamide. One direction is to explore its potential applications in the treatment of other diseases besides cancer, such as macular degeneration and diabetic retinopathy. Another direction is to investigate the use of 4-butanoyl-N-ethylpiperazine-1-carboxamide in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its effectiveness in the treatment of cancer. Finally, further research is needed to optimize the synthesis and formulation of 4-butanoyl-N-ethylpiperazine-1-carboxamide to improve its stability and reduce its cost.
Conclusion:
In conclusion, 4-butanoyl-N-ethylpiperazine-1-carboxamide is a promising small molecule drug that has potential applications in the fields of cancer research and drug discovery. Its specificity for the VEGF receptor and its effectiveness in inhibiting the growth of cancer cells make it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, further research is needed to optimize its synthesis and formulation, explore its potential applications in other diseases, and investigate its use in combination with other drugs.
Méthodes De Synthèse
The synthesis of 4-butanoyl-N-ethylpiperazine-1-carboxamide involves the reaction of N-ethylpiperazine with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production of 4-butanoyl-N-ethylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have potential applications in the field of cancer research. It has been reported to inhibit the growth of cancer cells by targeting the vascular endothelial growth factor (VEGF) receptor. This receptor plays a crucial role in the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. By inhibiting this receptor, 4-butanoyl-N-ethylpiperazine-1-carboxamide can prevent the formation of new blood vessels and thereby inhibit the growth and spread of cancer cells.
Propriétés
IUPAC Name |
4-butanoyl-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-5-10(15)13-6-8-14(9-7-13)11(16)12-4-2/h3-9H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEWSDOBJWIGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
![2-Cyclohexylsulfanyl-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7563554.png)
![2-Methyl-1-[methyl(naphthalen-1-ylmethyl)amino]propan-2-ol](/img/structure/B7563556.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7563558.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7563574.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)
![N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)

![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)
![N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
